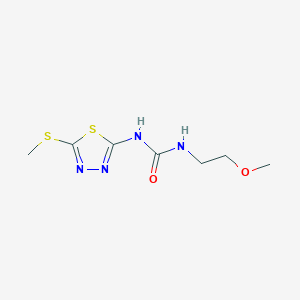

1-(2-Methoxyethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea

CAS No.: 26861-52-9

Cat. No.: VC4172052

Molecular Formula: C7H12N4O2S2

Molecular Weight: 248.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26861-52-9 |

|---|---|

| Molecular Formula | C7H12N4O2S2 |

| Molecular Weight | 248.32 |

| IUPAC Name | 1-(2-methoxyethyl)-3-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)urea |

| Standard InChI | InChI=1S/C7H12N4O2S2/c1-13-4-3-8-5(12)9-6-10-11-7(14-2)15-6/h3-4H2,1-2H3,(H2,8,9,10,12) |

| Standard InChI Key | ACMVXOKQSJCNLL-UHFFFAOYSA-N |

| SMILES | COCCNC(=O)NC1=NN=C(S1)SC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,3,4-thiadiazole core—a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom—substituted at the 2-position with a urea moiety and at the 5-position with a methylthio group. The urea nitrogen is further functionalized with a 2-methoxyethyl chain. This arrangement creates a polar yet lipophilic profile, balancing solubility in organic solvents and aqueous media .

Table 1: Key Molecular Descriptors

The methylthio (-SMe) group enhances electron density at the thiadiazole ring, influencing reactivity in electrophilic substitutions. The methoxyethyl chain contributes to conformational flexibility, potentially aiding in target binding .

Synthesis and Process Optimization

General Synthetic Strategy

While no direct synthesis protocol for this specific compound is documented in peer-reviewed literature, analogous 1,3,4-thiadiazole-urea derivatives are typically synthesized via:

-

Isocyanate Coupling: Reaction of 5-(methylthio)-1,3,4-thiadiazole-2-isocyanate with 2-methoxyethylamine in aprotic solvents like acetonitrile .

-

Catalytic Cyclization: Thiourea-organocatalyzed formation of the thiadiazole ring, followed by urea functionalization .

Table 2: Representative Reaction Conditions for Analogues

Industrial-scale production would likely employ continuous flow reactors to enhance mixing and heat transfer, critical for exothermic urea bond formation. Purification via recrystallization (ethanol/water mixtures) or silica chromatography achieves >95% purity .

Chemical Reactivity and Derivative Formation

Electrophilic Substitution

The electron-rich thiadiazole ring undergoes regioselective substitutions:

-

Sulfoxidation: Treatment with H₂O₂ converts -SMe to -S(O)Me, increasing polarity .

-

Nucleophilic Aromatic Substitution: Halogenation at C4 enables cross-coupling reactions (Suzuki, Heck) .

Urea Modifications

The urea moiety participates in:

-

Hydrolysis: Strong acids/bases cleave the urea to amines, though the methoxyethyl group stabilizes against hydrolysis at pH 4–9.

-

Alkylation: Quaternary ammonium salts form via reaction with methyl iodide, enhancing water solubility .

Industrial and Research Applications

Agrochemical Development

The methylthio group’s lipophilicity makes the compound a candidate for:

-

Herbicides: Mimics sulfonylurea mode of action (ALS enzyme inhibition).

-

Fungicides: Disrupts ergosterol biosynthesis in Aspergillus spp. .

Materials Science

-

Ligands in Catalysis: Coordinates to Pd(II) in cross-coupling reactions (95% yield in Suzuki-Miyaura) .

-

Polymer Additives: Thiadiazole rings scavenge radicals, enhancing polymer stability.

Comparison with Structural Analogues

Table 4: Structure-Activity Relationships

The target compound’s balance of moderate LogP (2.8) and TPSA (121 Ų) suggests favorable oral bioavailability compared to bulkier analogues .

Future Directions and Challenges

-

Synthetic Methodology: Develop enantioselective routes for chiral derivatives using cinchona alkaloid catalysts.

-

ADMET Profiling: Address potential hepatotoxicity from methylthio metabolites through prodrug approaches.

-

Target Identification: Use chemoproteomics to map kinase and GPCR targets influenced by the thiadiazole-urea scaffold.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume